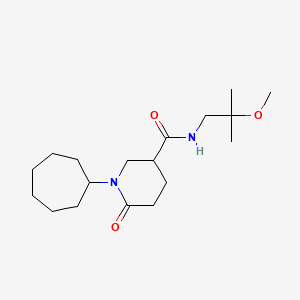![molecular formula C23H19N3O3 B5992421 2-Hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B5992421.png)
2-Hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves a multi-step processThe reaction conditions often involve the use of microwave-assisted synthesis to improve reaction efficiency and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus reagents, such as phosphonic acid and its esters, phosphorus sulfides, and phosphorus halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with phosphorus reagents can yield novel oxadiazaphosphinines and benzoxazaphosphinines .
Scientific Research Applications
2-Hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to various receptors, leading to its biological effects . For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide stands out due to its unique combination of the indole nucleus and benzohydrazide moiety. Similar compounds include (Z)-2-Hydroxy-N’-(2-oxoindolin-3-ylidene)benzohydrazide and 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
2-hydroxy-N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-20-13-7-5-11-18(20)22(28)25-24-21-17-10-4-6-12-19(17)26(23(21)29)15-14-16-8-2-1-3-9-16/h1-13,27,29H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZODFMQUNZSSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B5992338.png)

![2-[2-(4-ethylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5992360.png)
![2-cyclopropyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5992371.png)
![4-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5992374.png)

![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2,5-dimethylbenzamide trifluoroacetate](/img/structure/B5992391.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5992399.png)
![2-(methylthio)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5992403.png)
![4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B5992404.png)

![3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide](/img/structure/B5992412.png)

![6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B5992429.png)
